

# Peficitinib hydrobromide side effects and off-target activity

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## Compound of Interest

Compound Name: Peficitinib hydrobromide

Cat. No.: B609891

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## Peficitinib Hydrobromide Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **peficitinib hydrobromide** in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered.

### Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of **peficitinib hydrobromide**?

Peficitinib is a pan-Janus kinase (JAK) inhibitor with potent activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).<sup>[1][2][3][4][5]</sup> It exhibits moderate selectivity for JAK3 over the other JAK isoforms.<sup>[5][6]</sup>

Q2: What are the common side effects observed in clinical trials of peficitinib?

Common side effects reported in clinical trials include nasopharyngitis, herpes zoster, and rheumatoid arthritis exacerbation.<sup>[7]</sup> The incidence of some adverse events, such as herpes zoster, has been observed to be dose-dependent.<sup>[7]</sup>

Q3: What are the known off-target activities of peficitinib?

Beyond its intended JAK targets, peficitinib has been shown to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs) in cell-free assays.[8][9] This inhibitory activity on PDGF and VEGF RTKs was not observed with the JAK inhibitor tofacitinib, suggesting a broader kinase inhibition profile for peficitinib.[8][9]

Q4: How can I assess the on-target activity of peficitinib in my cellular experiments?

The most common method is to measure the inhibition of cytokine-induced STAT phosphorylation. Since JAKs are upstream activators of STAT proteins, a reduction in phosphorylated STAT (pSTAT) levels upon peficitinib treatment indicates on-target engagement. A detailed protocol for a cellular STAT phosphorylation assay is provided in the "Experimental Protocols" section.

Q5: I am observing unexpected cellular phenotypes. Could this be due to off-target effects?

Yes, unexpected phenotypes could be a result of peficitinib's off-target activity, such as the inhibition of PDGF and VEGF receptors, which can affect processes like cell proliferation and angiogenesis.[8][9] To investigate this, you can perform cell-based assays specific to these pathways (e.g., a VEGF-induced endothelial tube formation assay). A general approach to identifying novel off-targets is to perform a broad-panel kinase screen. A general protocol for this is included in the "Experimental Protocols" section.

Q6: Are there any known drug-drug interactions with peficitinib?

Coadministration of peficitinib with methotrexate has been studied, and no significant pharmacokinetic interactions were observed.[10]

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Kinases

Target	IC50 (nM)
JAK1	3.9
JAK2	5.0
JAK3	0.7
Tyk2	4.8

Source:[1][10][11]

**Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from a Long-Term Extension Study**

Adverse Event	Peficitinib 50 mg/day (%)	Peficitinib 100 mg/day (%)	Peficitinib 150 mg/day (%)
Nasopharyngitis	50.0	45.9	48.9
Herpes Zoster	8.3	15.3	22.7
Rheumatoid Arthritis	Not Reported	Not Reported	Not Reported

Source:[7]

**Table 3: Known Off-Target Activity of Peficitinib**

Off-Target	Assay Type	Observation	Comparison with Tofacitinib
PDGF Receptors	Cell-free kinase assay	Inhibited	Tofacitinib did not inhibit
VEGF Receptors	Cell-free kinase assay	Inhibited	Tofacitinib did not inhibit

Source:[8][9]

## Experimental Protocols

## Protocol 1: In Vitro Kinase Inhibition Assay for JAKs

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of peficitinib against a specific JAK kinase.

Methodology:

- Reagents and Materials:
  - Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme.
  - A suitable kinase substrate (e.g., a biotinylated peptide).
  - ATP.
  - **Peficitinib hydrobromide.**
  - Kinase assay buffer.
  - HRP-conjugated anti-phosphotyrosine antibody.
  - TMB substrate.
  - 96-well microplates.
- Procedure:
  1. Prepare serial dilutions of peficitinib in kinase assay buffer.
  2. Add the JAK enzyme and the peptide substrate to the wells of a microplate.
  3. Add the diluted peficitinib or vehicle control (e.g., DMSO) to the wells and pre-incubate.
  4. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K<sub>m</sub> value for the specific JAK enzyme.
  5. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
  6. Stop the reaction and wash the plate.

7. Add HRP-conjugated anti-phosphotyrosine antibody and incubate.
  8. Wash the plate and add TMB substrate.
  9. Measure the absorbance at a specific wavelength.
- Data Analysis:
    - Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the vehicle control.
    - Plot the percent inhibition against the logarithm of the peficitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

## Protocol 2: Cellular STAT Phosphorylation Assay

Objective: To assess the on-target activity of peficitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

- Reagents and Materials:
  - Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
  - Cytokine appropriate for activating the desired JAK-STAT pathway (e.g., IL-2 for JAK1/3-STAT5, IFN- $\gamma$  for JAK1/2-STAT1).
  - **Peficitinib hydrobromide.**
  - Fixation and permeabilization buffers.
  - Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT5).
  - Flow cytometer.
- Procedure:

1. Aliquot whole blood or PBMCs into flow cytometry tubes.
  2. Add serial dilutions of peficitinib or vehicle control and pre-incubate at 37°C.
  3. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
  4. Fix the cells immediately with a fixation buffer.
  5. Permeabilize the cells using a permeabilization buffer.
  6. Stain the cells with the fluorochrome-conjugated antibodies.
  7. Wash the cells and acquire data on a flow cytometer.
- Data Analysis:
    - Gate on the cell population of interest (e.g., CD4+ T cells).
    - Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and peficitinib-treated samples.
    - Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration.
    - Determine the IC50 value from a dose-response curve.

## Protocol 3: Broad-Panel Kinase Selectivity Screening (General Protocol)

Objective: To identify potential off-target kinases of peficitinib.

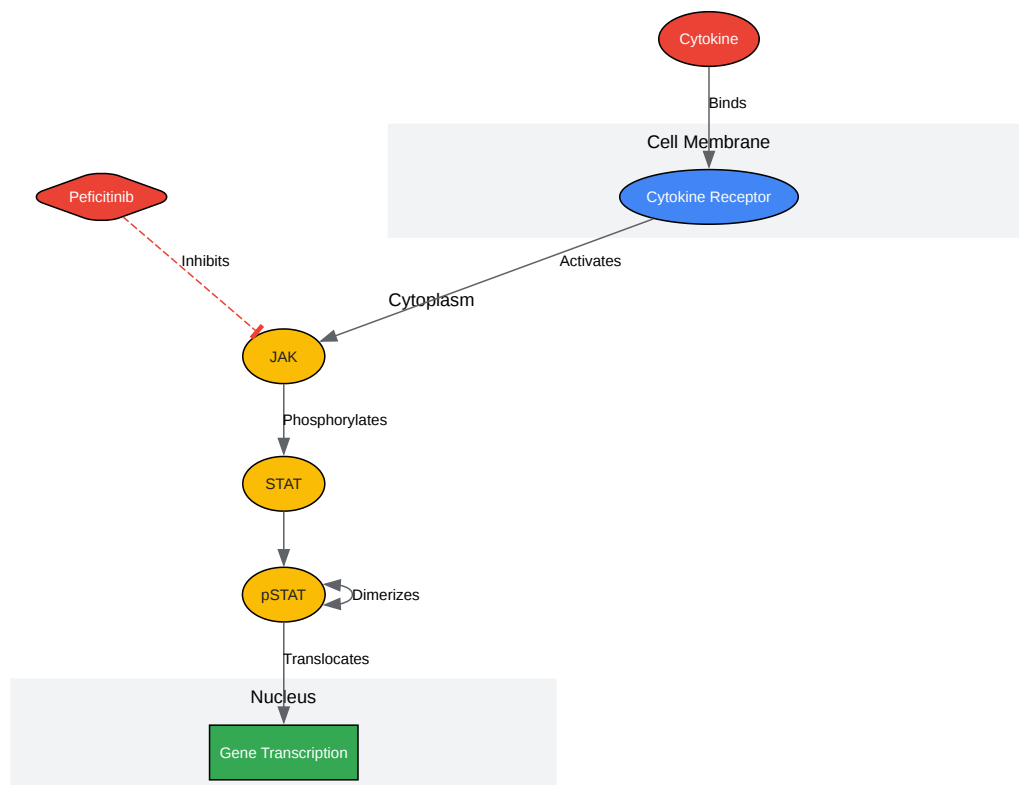
Methodology:

This protocol describes a general approach. Specific details may vary depending on the kinase screening platform used (e.g., radiometric, fluorescence-based, or competition binding assays).

- Compound Preparation:

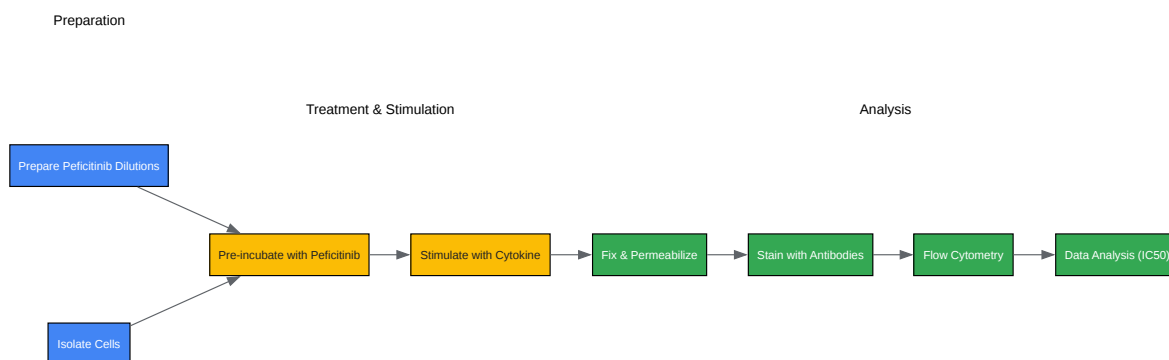
- Prepare a high-concentration stock solution of peficitinib in a suitable solvent (e.g., DMSO).
- Provide the compound to a commercial kinase screening service or prepare for in-house screening at a fixed concentration (e.g., 1  $\mu$ M or 10  $\mu$ M) against a broad panel of kinases.
- Assay Procedure (Example using a competition binding assay like KINOMEScan™):
  1. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.
  2. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.
  3. The results are reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a DMSO control.
- Data Analysis:
  - Primary screening results are often presented as a percentage of control or percent inhibition at a single compound concentration.
  - "Hits" are identified as kinases that show significant inhibition (e.g., >80% inhibition).
  - Follow-up dose-response assays are performed for the identified hits to determine their IC<sub>50</sub> or K<sub>d</sub> values, confirming the off-target interaction and its potency.

## Visualizations



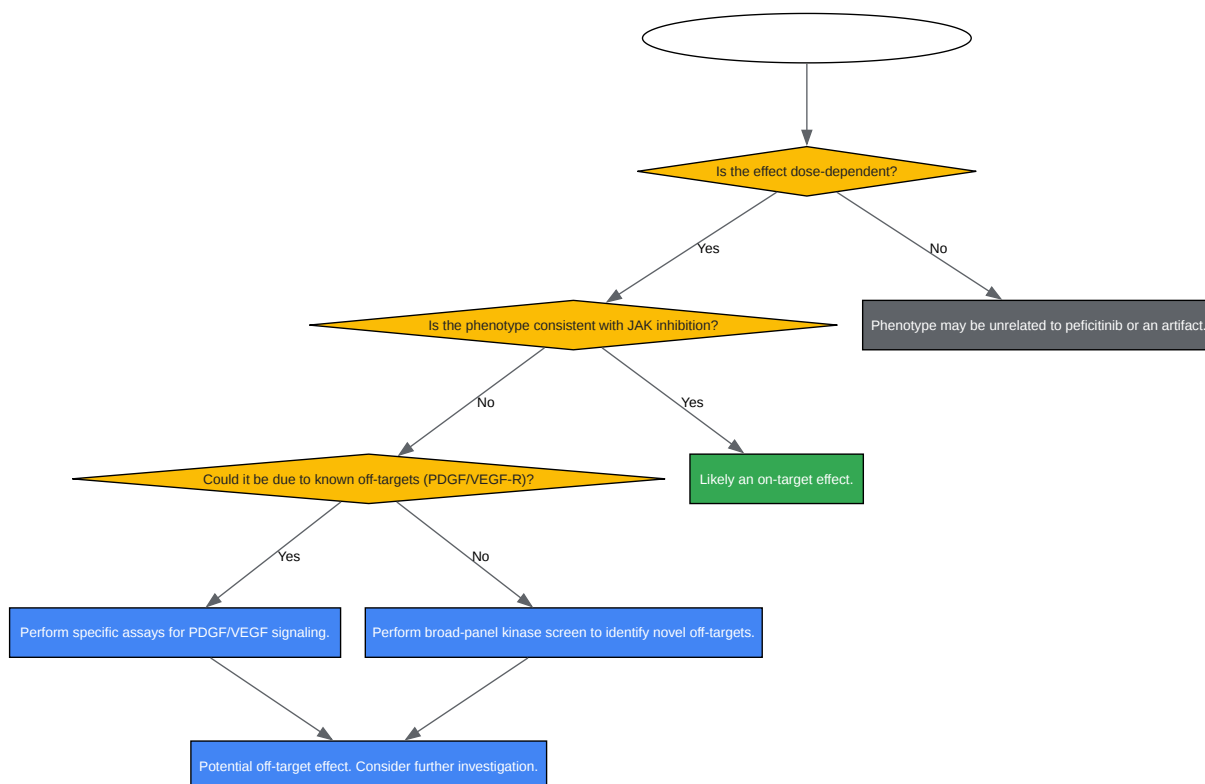
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Caption: Peficitinib inhibits the JAK-STAT signaling pathway.



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Caption: Workflow for a cellular STAT phosphorylation assay.



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Caption: Troubleshooting logic for unexpected cellular phenotypes.

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